dimethachlor OXA dimethachlor OXA Dimethachlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (2,6-dimethylphenyl)(2-methoxyethyl)amino group at position 2. It has a role as a marine xenobiotic metabolite. It is a monocarboxylic acid, an aromatic amide and an ether.
Brand Name: Vulcanchem
CAS No.: 1086384-49-7
VCID: VC3020164
InChI: InChI=1S/C13H17NO4/c1-9-5-4-6-10(2)11(9)14(7-8-18-3)12(15)13(16)17/h4-6H,7-8H2,1-3H3,(H,16,17)
SMILES: CC1=C(C(=CC=C1)C)N(CCOC)C(=O)C(=O)O
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

dimethachlor OXA

CAS No.: 1086384-49-7

Cat. No.: VC3020164

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

dimethachlor OXA - 1086384-49-7

Specification

CAS No. 1086384-49-7
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name 2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoacetic acid
Standard InChI InChI=1S/C13H17NO4/c1-9-5-4-6-10(2)11(9)14(7-8-18-3)12(15)13(16)17/h4-6H,7-8H2,1-3H3,(H,16,17)
Standard InChI Key MHGMSAFPNAKIRZ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)N(CCOC)C(=O)C(=O)O
Canonical SMILES CC1=C(C(=CC=C1)C)N(CCOC)C(=O)C(=O)O

Introduction

Chemical Identity and Structure

Dimethachlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (2,6-dimethylphenyl)(2-methoxyethyl)amino group at position 2. It functions as a marine xenobiotic metabolite and is classified as a monocarboxylic acid, an aromatic amide, and an ether . The compound forms through the oxidative degradation of the parent herbicide dimethachlor, which belongs to the chloroacetamide herbicide family used for pre-emergence control of annual grasses and broad-leaved weeds .

Nomenclature and Identifiers

Dimethachlor OXA possesses several synonyms in scientific literature and chemical databases. The following table presents the key identifiers associated with this compound:

ParameterValue
IUPAC Name2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoacetic acid
Common NamesDimethachlor OXA, Dimethachlor oxalamic acid (OA), Dimethachlor oxalic acid, DimethachlorOxalicAcid
CAS Registry Number1086384-49-7
ChEBI IDCHEBI:83485
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight251.28 g/mol
InChIKeyMHGMSAFPNAKIRZ-UHFFFAOYSA-N

Sources:

Structural Characteristics

The chemical structure of dimethachlor OXA features a central oxoacetic acid moiety with a substituted amino group. This arrangement contributes to its distinctive physiochemical properties and environmental behavior. The compound contains an aromatic ring system with two methyl substituents at positions 2 and 6, which is linked to a methoxyethyl group and the oxoacetic acid functional group .

Physical and Chemical Properties

Understanding the physicochemical properties of dimethachlor OXA is essential for predicting its environmental fate and developing effective analytical methods for its detection. These properties influence its mobility, persistence, and bioavailability in different environmental compartments.

Key Physical and Chemical Parameters

The following table summarizes the principal physicochemical properties of dimethachlor OXA:

PropertyValueMethod/Source
Physical StateSolid
Molecular Weight251.28 g/molComputed by PubChem 2.2
Water SolubilityHigh (estimated)Based on structural characteristics
Log KowNot directly reported-
pKaNot directly reported-
Predicted Collision Cross Section [M+H]⁺156.8 Ų
Predicted Collision Cross Section [M-H]⁻157.2 Ų

Sources:

Formation and Environmental Fate

Dimethachlor OXA forms through the degradation of the herbicide dimethachlor in the environment. Understanding the formation pathways and subsequent behavior of this transformation product is crucial for assessing its environmental impact.

Formation Mechanisms

The formation of dimethachlor OXA occurs primarily through oxidative degradation processes of the parent herbicide dimethachlor. Similar to other chloroacetamide herbicides, the degradation involves the oxidation of the chloroacetyl moiety to form an oxanilic acid derivative . This transformation can occur through both biotic processes (mediated by microorganisms) and abiotic processes (such as hydrolysis and photolysis) .

Environmental Persistence and Mobility

As a transformation product, dimethachlor OXA generally exhibits different environmental behavior compared to its parent compound. Research on similar herbicide transformation products indicates that these compounds often undergo multiple transformation processes, resulting in increased polarity, which enhances their mobility and potential persistence in the environment .

The increased polarity of transformation products like dimethachlor OXA often leads to greater water solubility and mobility in soil and aquatic environments compared to their parent compounds. This property potentially enables dimethachlor OXA to move more readily through soil profiles and into groundwater systems . Studies on similar herbicide transformation products suggest that these compounds may exhibit greater persistence in aquatic environments than their parent compounds .

Analytical Methods and Detection

The effective monitoring of dimethachlor OXA in environmental samples requires sensitive and selective analytical methods. Various techniques have been developed and validated for the detection and quantification of dimethachlor OXA and similar herbicide transformation products.

Sample Preparation and Extraction

For water samples, solid-phase extraction (SPE) is commonly employed for isolating dimethachlor OXA and similar compounds. This technique typically involves passing water samples through adsorbent materials that selectively retain the target analytes, followed by elution with appropriate solvents . For soil samples, extraction methods such as liquid-liquid extraction or accelerated solvent extraction are commonly used to isolate herbicide transformation products .

Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the predominant analytical technique for detecting and quantifying dimethachlor OXA in environmental samples. This method provides high sensitivity and selectivity, enabling the detection of trace levels of the compound . Gas chromatography with mass spectrometry (GC-MS) is also employed for certain chloroacetamide herbicides and their transformation products, particularly when derivatization is applied to enhance volatility .

Method Performance Characteristics

Based on validation data for similar compounds such as metolachlor OXA, analytical methods for dimethachlor OXA typically achieve:

ParameterPerformance CharacteristicsReference
Method Detection Limit (MDL)Typically 0.01 μg/L
Reporting Limit (RL)Typically 0.05 μg/L
Recovery Rate70-90% (based on comparable compounds)
Precision (RSD)<10% (based on comparable compounds)

Source: Derived from performance data for related compounds

Environmental Occurrence

Dimethachlor OXA has been detected in various environmental matrices, particularly in regions where the parent herbicide dimethachlor is used extensively in agricultural practices.

Occurrence in Surface Water and Groundwater

While specific concentration data exclusively for dimethachlor OXA is limited in the provided search results, studies investigating agricultural watersheds have detected dimethachlor and its transformation products in surface water samples collected from drainage ditches surrounding agricultural plots . The detection of dimethachlor in these environmental samples suggests the potential presence of its transformation products, including dimethachlor OXA.

Research on similar herbicide transformation products indicates that these compounds are frequently detected in groundwater and surface water at concentrations sometimes exceeding those of their parent compounds. This pattern is particularly evident for transformation products of chloroacetamide herbicides, which can persist longer in aquatic environments .

Factors Influencing Environmental Concentrations

Several factors influence the environmental concentrations of dimethachlor OXA:

  • Application rates and patterns of the parent herbicide dimethachlor

  • Soil properties (organic matter content, pH, texture)

  • Hydrological conditions (rainfall, irrigation practices)

  • Environmental transformation rates

  • Landscape features affecting water flow and retention

Studies on natural pond systems have demonstrated their potential role in reducing contaminant concentrations in downstream rivers. In one study, a natural pond reduced pesticide and transformation product concentrations from up to 27 μg/L upstream to a maximum total concentration of 2.2 μg/L downstream .

Toxicological Profile

Assessing the toxicological implications of dimethachlor OXA is essential for understanding its potential risks to human health and ecosystems. While direct toxicological data specifically for dimethachlor OXA is limited in the provided search results, insights can be drawn from studies on similar transformation products.

Comparative Toxicity Assessment

The toxicity assessment of transformation products compared to their parent compounds is typically conducted on a case-by-case basis, as toxicity appears to be molecule-dependent . Some transformation products exhibit higher toxicity than their parent compounds, while others show reduced toxicity .

For metolachlor OXA, a structurally similar transformation product, toxicological studies have revealed:

  • Changes to blood chemistry in laboratory animals without identified specific target organs

  • Lower toxicity compared to the parent compound metolachlor

  • No evidence of carcinogenicity

These findings provide a framework for understanding the potential toxicological profile of dimethachlor OXA, although direct extrapolation should be approached with caution due to structural differences.

Ecotoxicological Considerations

Research on the ecotoxicological effects of herbicide transformation products highlights the need for comprehensive assessment of these compounds in aquatic ecosystems. Studies examining the acute and chronic toxicity of herbicides and their transformation products to aquatic organisms have demonstrated varying toxicity profiles, with some transformation products exhibiting altered toxicity compared to their parent compounds .

The toxicity of mixtures containing both parent compounds and transformation products can exhibit complex interaction patterns, including synergistic, additive, or antagonistic effects . These interactions underscore the importance of considering the combined effects of dimethachlor and its transformation products in environmental risk assessments.

Regulatory Considerations and Risk Assessment

The regulatory framework for herbicide transformation products like dimethachlor OXA varies across jurisdictions, with evolving approaches to their assessment and management.

Classification and Regulatory Status

In the European regulatory context, transformation products may be classified as "relevant" or "irrelevant" based on their toxicological and ecotoxicological properties. This classification has significant implications for acceptable limit values in drinking water: 100 ng/L for relevant transformation products versus 900 ng/L for irrelevant ones .

Environmental Risk Assessment Approaches

Environmental risk assessment (ERA) for transformation products like dimethachlor OXA typically involves comparing measured environmental concentrations (MECs) with predicted no-effect concentrations (PNECs) derived from ecotoxicological studies . The ratio between these values provides a risk quotient that informs regulatory decisions.

Recent research has emphasized the importance of including transformation products in comprehensive environmental risk assessments of pesticides. Studies have identified instances where transformation products pose high pesticide risk to aquatic organisms, highlighting the need for integrated assessment approaches that consider both parent compounds and their transformation products .

Comparison with Other Herbicide Transformation Products

Comparing dimethachlor OXA with other herbicide transformation products provides valuable context for understanding its environmental significance and potential risks.

Structural and Functional Analogues

Metolachlor OXA represents one of the closest structural analogues to dimethachlor OXA, with similar formation pathways and chemical properties. Both compounds belong to the class of oxanilic acid derivatives formed through the degradation of chloroacetamide herbicides .

The following table compares key characteristics of dimethachlor OXA with metolachlor OXA:

CharacteristicDimethachlor OXAMetolachlor OXAReference
Parent CompoundDimethachlorMetolachlor
Molecular FormulaC₁₃H₁₇NO₄C₁₅H₂₁NO₄
Formation PathwayOxidative degradationOxidative degradation
Environmental PersistencePotentially persistent in aquatic systemsDetected in 39% of monitoring well samples
Detection FrequencyLimited specific dataHigh in agricultural watersheds

Sources:

Research Needs and Future Directions

Despite growing recognition of the environmental significance of herbicide transformation products, substantial knowledge gaps remain regarding dimethachlor OXA and similar compounds.

Critical Knowledge Gaps

Several important areas require further investigation:

  • Comprehensive ecotoxicological studies specifically addressing dimethachlor OXA

  • Long-term monitoring to establish temporal trends in environmental concentrations

  • Research on transformation and degradation pathways under different environmental conditions

  • Investigation of potential synergistic effects when dimethachlor OXA co-occurs with other contaminants

  • Development of targeted mitigation strategies to reduce environmental exposure

The limited availability of ecotoxicological data for many transformation products, including dimethachlor OXA, has been identified as a significant constraint in conducting thorough environmental risk assessments .

Methodological Advancements

Future research would benefit from methodological advancements in several areas:

  • Development of more sensitive and selective analytical methods for detecting dimethachlor OXA at trace levels

  • Standardized protocols for assessing the toxicity of transformation products

  • Improved models for predicting the environmental fate and behavior of transformation products

  • Advanced monitoring techniques, including passive sampling approaches, to capture temporal variation in environmental concentrations

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